3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Description
This compound belongs to the diazino-pyrimidine dione family, characterized by a fused bicyclic core (diazine and pyrimidine rings) with substituents influencing its physicochemical and pharmacological properties. The structure includes:
- 3-Methyl group: Enhances steric stability.
- 7-(Propan-2-yl): A branched alkyl chain contributing to lipophilicity.
- 1-Propyl group: Modulates solubility and binding affinity.
- 5-Sulfanyl moiety: A thiol group that may participate in redox interactions or hydrogen bonding.
Synthetic routes for such compounds often involve cyclocondensation reactions, as seen in related heterocyclic systems (e.g., ). Structural confirmation typically employs X-ray crystallography, where programs like SHELX () are critical for refinement and validation .
Properties
IUPAC Name |
3-methyl-7-propan-2-yl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-5-6-17-10-8(12(18)16(4)13(17)19)11(20)15-9(14-10)7(2)3/h7H,5-6H2,1-4H3,(H,14,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCABBZHPDLKAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=S)N=C(N2)C(C)C)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. The presence of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds in the compound is important for interactions with the amino acids present in the active site of the enzyme. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division. This disruption of the cell cycle can lead to apoptosis, or programmed cell death. Therefore, the compound’s action on CDK2 can have downstream effects on cellular proliferation and survival.
Pharmacokinetics
The compound’s lipophilicity, i.e., its affinity for a lipid environment, may allow it to diffuse easily into cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells.
Biological Activity
3-Methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a compound with significant biological activity, particularly in the realm of cellular processes and potential therapeutic applications. This article explores its molecular characteristics, mechanisms of action, and various biological activities supported by recent research findings.
Molecular Characteristics
- Molecular Formula : C13H18N4O2S
- Molecular Weight : 294.38 g/mol
- CAS Number : 851169-26-1
- Purity : Typically ≥ 95% .
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . It inhibits the activity of CDK2, which plays a crucial role in cell cycle regulation. The inhibition of CDK2 leads to cell cycle arrest and has implications in cancer therapy .
Biochemical Pathways
The compound's interaction with CDK2 affects several biochemical pathways:
- Cell Cycle Progression : By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle.
- Cytotoxic Effects : It exhibits significant cytotoxic activities against various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activities
Research has identified multiple biological activities associated with this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. The compound's ability to inhibit CDK2 contributes to its effectiveness in halting tumor growth.
Antimicrobial Properties
Some studies suggest that related compounds within the diazino family exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown efficacy against bacterial strains .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione. For instance, related derivatives have shown promising results against human breast adenocarcinoma cell lines (MCF-7). The mechanisms often involve the inhibition of tumor cell proliferation and induction of apoptosis. Specific derivatives displayed IC50 values as low as 11 µM, indicating potent activity against cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the sulfanyl group is believed to enhance its interaction with microbial targets .
Pesticidal Activity
One of the notable applications of this compound is in pest control. It has been identified as a potential pesticide due to its efficacy in controlling various agricultural pests. The compound's structure allows it to interfere with the biological processes of pests effectively .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with pyrimidine-based cores and overlapping substituents. Key examples include:
a. 1-Cyclopentyl-3-(3,5-Dimethoxy-2-Methyl Phenyl)-7-(Methylsulfinyl)-3,4-Dihydropyrimido[4,5-d]Pyrimidin-2(1H)-One ()
- Core Structure: Pyrimido[4,5-d]pyrimidinone (vs. diazino-pyrimidine dione).
- Substituents : Cyclopentyl and methylsulfinyl groups enhance metabolic stability.
- Activity : Demonstrated phosphodiesterase (PDE) inhibition, a common target for cardiovascular drugs .
b. 5-[2-Ethoxy-5-[(4-(Methyl-d3)-1-Piperazinyl)Sulfonyl]Phenyl]-2,6-Dihydro-2-Methyl-3-Propyl-7H-Pyrazolo[4,3-d]Pyrimidin-7-One ()
- Core Structure: Pyrazolo-pyrimidinone (vs. diazino-pyrimidine).
- Substituents : Ethoxy and deuterated methyl groups improve pharmacokinetic profiles.
- Application : Used in PDE inhibition assays (AOAC SMPR 2014.011) .
Table 1: Structural and Functional Comparison
Mechanistic and Pharmacological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
